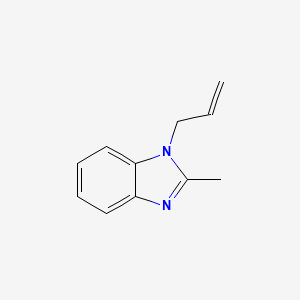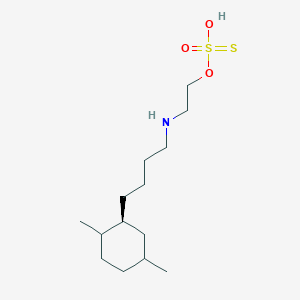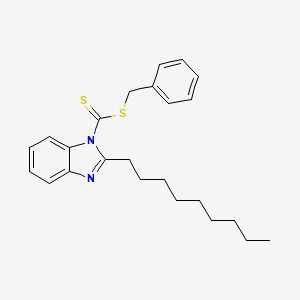![molecular formula C10H8Cl2N2OS B14173759 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol CAS No. 732248-29-2](/img/structure/B14173759.png)
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with 2-aminothiazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the thiazole ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways:
Antibacterial: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
Antifungal: Disrupts fungal cell membrane integrity by interacting with ergosterol.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Antitumor: Induces apoptosis in cancer cells by activating caspase pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: Lacks the thiazole ring and has different biological activities.
2-Aminothiazole: Lacks the phenol group and has different chemical properties.
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]benzene: Similar structure but lacks the hydroxyl group.
Uniqueness
2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol is unique due to the presence of both the thiazole ring and the phenol group, which contribute to its diverse biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
732248-29-2 |
|---|---|
Molekularformel |
C10H8Cl2N2OS |
Molekulargewicht |
275.15 g/mol |
IUPAC-Name |
2,4-dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-7-3-6(9(15)8(12)4-7)5-14-10-13-1-2-16-10/h1-4,15H,5H2,(H,13,14) |
InChI-Schlüssel |
LYSNWLOLBOCKMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)NCC2=C(C(=CC(=C2)Cl)Cl)O |
Löslichkeit |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-](/img/structure/B14173705.png)

![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)


![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)



![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)

